molecular formula C27H25N B14279588 4-Benzyl-N,N-bis(4-methylphenyl)aniline CAS No. 157885-86-4

4-Benzyl-N,N-bis(4-methylphenyl)aniline

Cat. No.: B14279588
CAS No.: 157885-86-4
M. Wt: 363.5 g/mol
InChI Key: HVXSLEFYXBWOSI-UHFFFAOYSA-N
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Description

4-Benzyl-N,N-bis(4-methylphenyl)aniline is an organic compound with the molecular formula C28H27N. It is a derivative of aniline, where the nitrogen atom is bonded to a benzyl group and two 4-methylphenyl groups. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N,N-bis(4-methylphenyl)aniline typically involves the reaction of 4-methylbenzenamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N,N-bis(4-methylphenyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-Benzyl-N,N-bis(4-methylphenyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Benzyl-N,N-bis(4-methylphenyl)aniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N,N-bis(4-methylphenyl)aniline: Similar structure but lacks the benzyl group.

    N,N-Di-p-tolyl-p-toluidine: Another derivative of aniline with similar substituents.

Uniqueness

4-Benzyl-N,N-bis(4-methylphenyl)aniline is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

157885-86-4

Molecular Formula

C27H25N

Molecular Weight

363.5 g/mol

IUPAC Name

N-(4-benzylphenyl)-4-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C27H25N/c1-21-8-14-25(15-9-21)28(26-16-10-22(2)11-17-26)27-18-12-24(13-19-27)20-23-6-4-3-5-7-23/h3-19H,20H2,1-2H3

InChI Key

HVXSLEFYXBWOSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CC4=CC=CC=C4

Origin of Product

United States

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